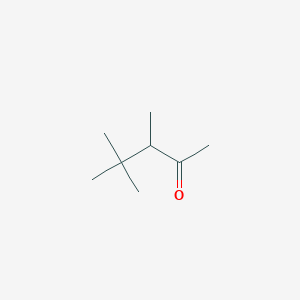

3,4,4-Trimethylpentan-2-one

Description

3,4,4-Trimethylpentan-2-one is a branched-chain ketone with the molecular formula C₈H₁₄O. Branched ketones like this are typically characterized by steric hindrance from methyl groups, influencing reactivity, boiling points, and solubility. Such compounds are often utilized in organic synthesis, fragrances, or as solvents.

Properties

IUPAC Name |

3,4,4-trimethylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQLTZBGPDCFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277121 | |

| Record name | 3,4,4-trimethylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-45-4 | |

| Record name | NSC912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,4-trimethylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4-Trimethylpentan-2-one can be synthesized through various methods. One common approach involves the oxidation of 3,4,4-trimethylpentan-2-ol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3,4,4-trimethylpentan-2-ol. This process involves the use of metal catalysts such as copper or platinum at high temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylpentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: It can be reduced to 3,4,4-trimethylpentan-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carbonyl group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, acidic conditions, elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Grignard reagents, dry ether as a solvent.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: 3,4,4-trimethylpentan-2-ol.

Substitution: Tertiary alcohols.

Scientific Research Applications

3,4,4-Trimethylpentan-2-one has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

Industry: This compound is employed in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3,4,4-trimethylpentan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s reactivity is influenced by the presence of the carbonyl group and the surrounding alkyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, drawn from the evidence, share structural or functional similarities with 3,4,4-Trimethylpentan-2-one. Key comparisons include molecular features, physical properties, and applications.

Table 1: Structural and Physical Comparison

Functional Group and Reactivity

- This compound vs.

- Comparison with 3-Methyl-2,4-pentanedione: The diketone structure allows for keto-enol tautomerism and metal chelation, unlike mono-ketones like this compound .

Substituent Effects

- Aromatic vs. Aliphatic Substituents : 3-(3,4-Dimethoxyphenyl)pentan-2-one incorporates methoxy-phenyl groups, enabling π-π interactions and applications in drug synthesis, whereas this compound’s aliphatic structure favors hydrophobicity .

- Fluorinated Analog (1,1,1-Trifluoro-4-methylpentan-2-one) : The trifluoromethyl group enhances electronegativity and stability, making it useful in agrochemicals or fluorinated polymers .

Physical Properties

- Boiling Points : While 2,2,4-Trimethylpentane (an alkane) boils at 98–99°C , ketones generally have higher boiling points due to dipole-dipole interactions. For example, 3-Methyl-2,4-pentanedione likely has a higher boiling point than this compound due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.